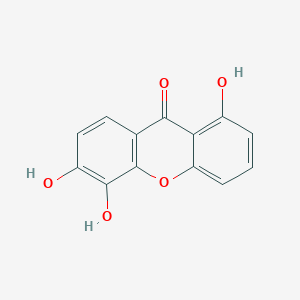

1,5,6-Trihydroxyxanthone

Overview

Description

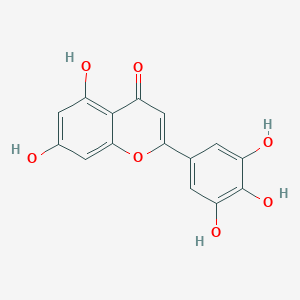

1,5,6-Trihydroxyxanthone is an antibacterial xanthone isolated from the wood of Garcinia succifolia Kurz . It exhibits antibacterial activity against Gram-positive bacteria .

Synthesis Analysis

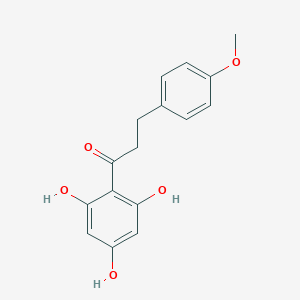

The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .Molecular Structure Analysis

Xanthone is an aromatic oxygenated heterocyclic molecule, with a dibenzo-γ-pirone scaffold, known as 9H-xanthen-9-one, with the molecular formula of C13H8O2 . The number and class of rings A and B derive from the biosynthetic pathways in higher plants leading to the acetate-derived A-ring (carbons 1–4) and the shikimic acid pathway-derived B-ring (carbons 5–8) .Chemical Reactions Analysis

The biosynthesis of xanthones involves the shikimate and the acetate pathways . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .Physical And Chemical Properties Analysis

The chemical formula of xanthone is C13H8O2 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .Scientific Research Applications

Antibacterial and Tyrosine Kinase Inhibitory Activities : A study on polyhydroxylated xanthones from Garcinia succifolia, including 1,5,6-Trihydroxyxanthone, showed that it exhibited antibacterial activity against Gram-positive bacteria. Moreover, it was evaluated for its epidermal growth factor receptor (EGFR) tyrosine kinase inhibitory activity, although specific activity for 1,5,6-Trihydroxyxanthone was not mentioned in this context (Duangsrisai et al., 2014).

Facile Synthesis and Coupling Reactions : Research has been conducted on the synthesis of 1,3,7-Trihydroxyxanthone, which shares a similar structure with 1,5,6-Trihydroxyxanthone. This study focused on its synthesis and regioselective coupling reactions, which can be pertinent for the synthesis and study of 1,5,6-Trihydroxyxanthone as well (Mondal, Puranik, & Argade, 2006).

Extraction and Structure Analysis : A study on extractives from Guttiferae included the isolation of 1,5,6-Trihydroxyxanthone from Calophyllum scriblitifolium. This research provides insights into the extraction and structural analysis of 1,5,6-Trihydroxyxanthone (Jackson, Locksley, & Scheinmann, 1967).

Xanthones in Hypericum Species : Another study explored the presence of various xanthones, including 1,5,6-Trihydroxyxanthone, in Hypericum japonicum and H. henryi. These findings could be relevant for understanding the natural sources and potential biological activities of 1,5,6-Trihydroxyxanthone (Wu et al., 1998).

Polygala caudata Root Extracts : A study involving the roots of Polygala caudata identified various xanthones, including 1,5,6-Trihydroxyxanthone. This research also evaluated their antioxidation and vasodilatation activities in vitro, which highlights the potential therapeutic applications of these compounds (Lin et al., 2005).

Mechanism of Action

The anti-inflammatory mechanism of the two xanthones is mediated by the suppression of inducible nitric oxide synthase, cyclooxygenase-2, and phosphatidylinositol 3-kinase/protein kinase B expression and the upregulation of M2 anti-inflammatory signalling proteins phosphorylated signal transducer and activator of transcription 6 and peroxisome proliferator-activated receptors-γ .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,5,6-trihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-7-2-1-3-9-10(7)11(16)6-4-5-8(15)12(17)13(6)18-9/h1-5,14-15,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQLOWQNIFSVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415169 | |

| Record name | MESUAXANTHONE-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5,6-Trihydroxyxanthone | |

CAS RN |

5042-03-5 | |

| Record name | 1,5,6-Trihydroxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5042-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MESUAXANTHONE-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

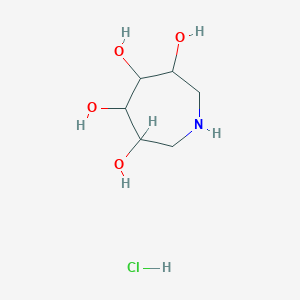

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

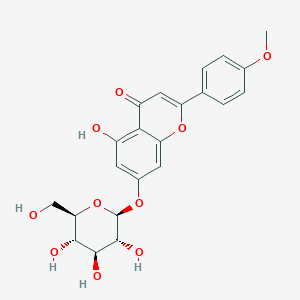

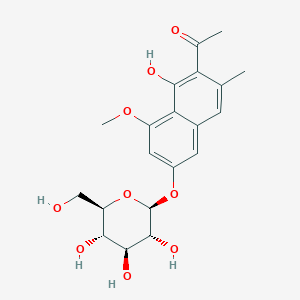

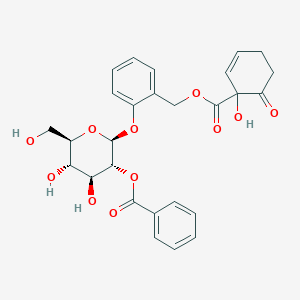

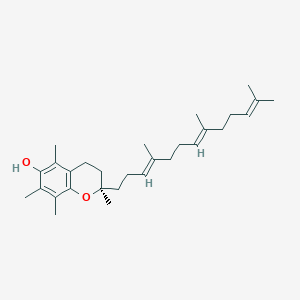

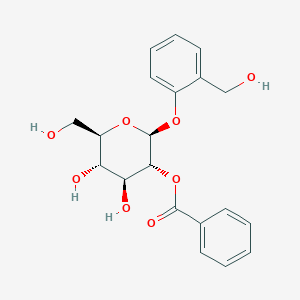

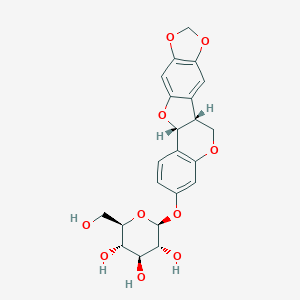

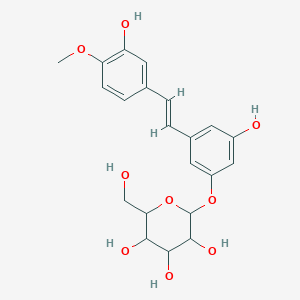

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)